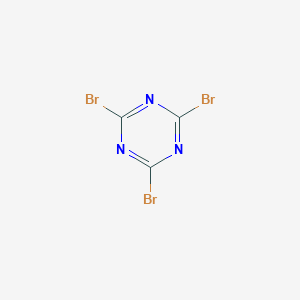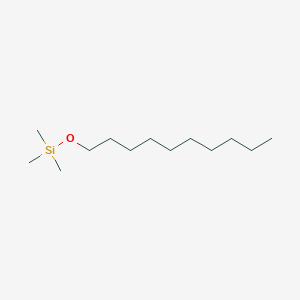
Krypton-81m
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Krypton Kr 81m is a radioactive isotope of krypton, specifically a metastable isotope with a mass number of 81. It is a noble gas and is chemically inert. Krypton Kr 81m is primarily used in nuclear medicine as a diagnostic radiopharmaceutical for imaging the respiratory tract. Its short half-life of approximately 13 seconds and emission of 190 keV photons make it suitable for high-resolution imaging .
Wissenschaftliche Forschungsanwendungen
Krypton Kr 81m has a wide range of applications in scientific research, particularly in the field of nuclear medicine:
Lung Ventilation Imaging: Krypton Kr 81m is used to image ventilated regions of the lung, providing high-resolution images that help diagnose conditions such as pulmonary embolism
Myocardial Perfusion Studies: It is used to assess myocardial perfusion and right ventricular function.
Cerebral Blood Flow Studies: Krypton Kr 81m is employed in studies of cerebral blood flow, aiding in the diagnosis of various neurological conditions.
Peripheral Vascular Disease: It is used to investigate peripheral vascular disease and measure esophageal transit.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Krypton Kr 81m is produced from its parent radionuclide, rubidium 81. Rubidium 81 is created in an accelerator through the proton bombardment of krypton 82. The rubidium 81 then decays with a half-life of 4.58 hours to form krypton Kr 81m .
Industrial Production Methods: In industrial settings, krypton Kr 81m is obtained from a generator that contains rubidium 81 adsorbed on an immobilized column support. The krypton Kr 81m is eluted from the generator by passing humidified oxygen or air through the column . This method ensures a continuous supply of krypton Kr 81m for diagnostic purposes.
Analyse Chemischer Reaktionen
Krypton Kr 81m, being a noble gas, is chemically inert and does not undergo typical chemical reactions such as oxidation, reduction, or substitution. Its primary interactions are physical rather than chemical, making it stable and suitable for use in medical imaging without undergoing any significant chemical changes .
Wirkmechanismus
Krypton Kr 81m exerts its effects through the emission of 190 keV photons during its decay process. When inhaled, it distributes in the ventilated regions of the lungs, allowing for high-resolution imaging. The emitted photons are detected by gamma cameras, providing detailed images of the respiratory tract . Its short half-life ensures that it is quickly cleared from the body, minimizing radiation exposure to patients .
Vergleich Mit ähnlichen Verbindungen
Krypton Kr 81m is often compared with other radiopharmaceuticals used for similar diagnostic purposes:
Technetium 99m (Tc 99m): Tc 99m is another commonly used radiopharmaceutical for lung imaging.
Xenon 133 (Xe 133): Xe 133 is used for lung ventilation studies but has a longer half-life and lower resolution compared to krypton Kr 81m.
Technetium 99m Technegas: Technegas is an aerosol used for lung imaging.
Krypton Kr 81m’s unique properties, such as its short half-life and high-resolution imaging capabilities, make it a valuable tool in nuclear medicine, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
15678-91-8 |
|---|---|
Molekularformel |
Kr |
Molekulargewicht |
80.91659 g/mol |
IUPAC-Name |
krypton-81 |
InChI |
InChI=1S/Kr/i1-3 |
InChI-Schlüssel |
DNNSSWSSYDEUBZ-OIOBTWANSA-N |
Isomerische SMILES |
[81Kr] |
SMILES |
[Kr] |
Kanonische SMILES |
[Kr] |
Andere CAS-Nummern |
15678-91-8 |
Synonyme |
81Kr radioisotope Kr-81 radioisotope Krypton-81 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



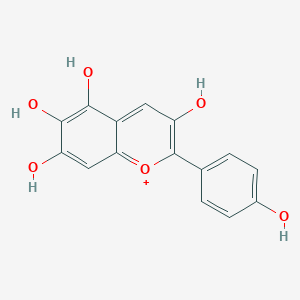
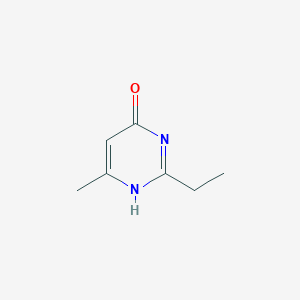
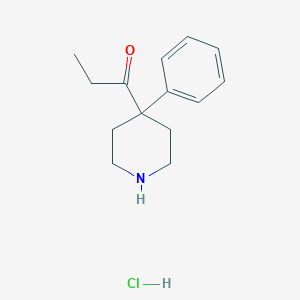
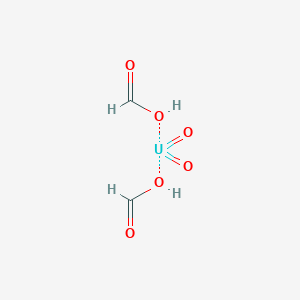


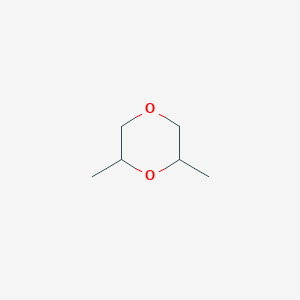
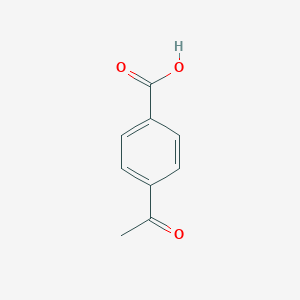
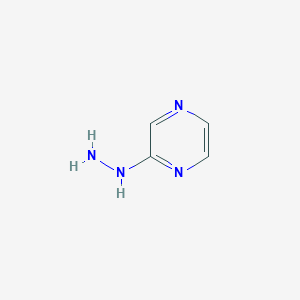

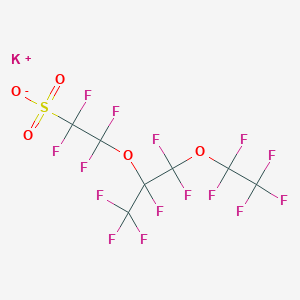
![Acetamide, N-[4-[[2-nitro-4-[(4-nitrophenyl)azo]phenyl]amino]phenyl]-](/img/structure/B105005.png)
